molecular formula C8H6N2 B8499085 (E)-3-(2-pyridyl)prop-2-enenitrile

(E)-3-(2-pyridyl)prop-2-enenitrile

Cat. No.: B8499085
M. Wt: 130.15 g/mol
InChI Key: ZIMQURWVGPGVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Pyridyl)prop-2-enenitrile (CAS 100949-40-4) is a versatile α,β-unsaturated nitrile that serves as a high-value building block in organic synthesis and materials science. Its molecular structure features a pyridine ring conjugated to an acrylonitrile group, creating an electron-deficient system that is highly receptive to nucleophilic attack and cyclization reactions . This compound is particularly significant for constructing complex nitrogen-containing heterocycles. Recent research demonstrates its application in divergent annulation strategies, enabling selective synthesis of pharmacologically relevant scaffolds such as 2-acyl-4H-quinolizin-4-ones, isoxazoles, and indolizines with unique substitution patterns . The pyridine nitrogen acts as a hydrogen bond acceptor, influencing molecular packing through non-covalent interactions, which can be critical for tuning solid-state optical properties and charge-transfer characteristics in material applications . Furthermore, its α,β-unsaturated nitrile core is a key motif in push-pull chromophores, making it a candidate for developing organic materials with nonlinear optical properties and solvatochromic behavior . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

IUPAC Name

3-pyridin-2-ylprop-2-enenitrile

InChI

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H

InChI Key

ZIMQURWVGPGVMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides represents a robust method for synthesizing (E)-3-(2-pyridyl)prop-2-enenitrile. This approach employs a Pd/NIXANTPHOS catalyst system, which facilitates the coupling of arylacetonitriles with 2-chloropyridine-derived vinyl halides. The NIXANTPHOS ligand enhances regioselectivity and stabilizes the palladium intermediate, enabling efficient E-isomer formation.

Optimized Reaction Conditions

Key parameters for this method include:

  • Catalyst Loading : 2 mol% Pd(OAc)₂ with 4 mol% NIXANTPHOS.

  • Solvent : Toluene or xylene at 110–120°C.

  • Base : Potassium carbonate (2.0 equiv) to neutralize HBr byproducts.

  • Reaction Time : 12–24 hours under inert atmosphere.

Under these conditions, the reaction achieves yields up to 95% with excellent E-selectivity (>99:1 E/Z ratio). Gram-scale reactions demonstrate scalability, maintaining yields above 85% without requiring specialized equipment.

Substrate Scope and Limitations

The method accommodates diverse vinyl halides, including substituted pyridines and heteroaromatic derivatives. However, electron-deficient vinyl partners (e.g., nitro-substituted) require higher temperatures (130°C) and extended reaction times, reducing yields to 60–70%.

Heck Reaction-Based Synthesis

Coupling of 2-Bromopyridine with Acrylonitrile

The Heck reaction between 2-bromopyridine and acrylonitrile provides a direct route to the target compound. This method utilizes:

  • Palladium Source : Pd(OAc)₂ (5 mol%).

  • Ligand : Tris(2-methylphenyl)phosphine (P(o-tol)₃, 10 mol%).

  • Base : Sodium acetate (1.5 equiv) in N,N-dimethylacetamide (DMA).

Heating at 130°C for 24 hours produces this compound in 51% yield. The moderate yield stems from competing side reactions, including homo-coupling of acrylonitrile.

Dehydration of Acrylamide Intermediates

An alternative Heck pathway involves synthesizing (E)-3-(2-pyridyl)prop-2-enamide followed by dehydration:

  • Heck Coupling : 2-Bromopyridine reacts with acrylamide using Pd(OAc)₂/P(o-tol)₃ to form the acrylamide intermediate (75% yield).

  • Dehydration : Treatment with POCl₃ in dichloromethane at 0°C converts the amide to nitrile, achieving 77% yield.

This two-step approach improves overall yield to 59% while maintaining high stereocontrol.

Stereoselective Synthesis via Isomerization

Z-to-E Isomerization of 3-Acyloxyacrylonitrile

Patent US7649104B2 describes a stereoselective method starting from Z-3-acyloxyacrylonitrile:

  • Base-Mediated Isomerization : Z-isomer (1.0 equiv) reacts with triethylamine (0.5 equiv) in toluene at 80°C.

  • Crystallization : Cooling to 25°C induces selective crystallization of the E-isomer, yielding 85–90% purity.

Direct Synthesis from Propionitrile Derivatives

A one-pot synthesis avoids isolation of intermediates:

  • Reactants : 3-Oxo-2-(2-pyridyl)propionitrile (1.0 equiv) and acetic anhydride (2.0 equiv).

  • Conditions : Reflux in xylene with p-toluenesulfonic acid (0.1 equiv) for 6 hours.
    This method achieves 78% yield with >95% E-selectivity, suitable for industrial production.

Industrial-Scale Production

Aromsyn’s Manufacturing Process

Aromsyn Co., Ltd. employs a modified Heck reaction for kilogram-scale synthesis:

  • Catalyst System : Pd/C (1 mol%) with triphenylphosphine (2 mol%).

  • Solvent : Ethanol-water (9:1) at 100°C.

  • Yield : 90–92% with 98% purity (HPLC).

Key advantages include:

  • Cost Efficiency : Catalyst recycling reduces Pd consumption by 40%.

  • Safety : Aqueous ethanol minimizes explosion risks associated with acrylonitrile handling.

Quality Control Metrics

Industrial batches adhere to stringent specifications:

ParameterSpecificationMethod
Purity (HPLC)≥98%USP <621>
E/Z Ratio≥99:1Chiral HPLC
Residual Solvents<500 ppm (ethanol)GC-FID

Comparative Analysis of Methods

Yield and Selectivity

MethodYield (%)E-Selectivity (%)Scale-Up Feasibility
Pd/NIXANTPHOS85–95>99High
Heck-Acrylamide5997Moderate
Isomerization7895High
Industrial (Aromsyn)90–9298Commercial

Cost Considerations

  • Catalyst Costs : Pd/NIXANTPHOS ($120/g) vs. Pd/C ($45/g).

  • Solvent Recovery : Toluene (80% recovery) vs. ethanol (95% recovery).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the Heck reaction, achieving 70% yield with 50% energy savings compared to conventional heating.

Continuous Flow Reactors

Pilot studies using microfluidic reactors demonstrate:

  • Residence Time : 20 minutes vs. 24 hours (batch).

  • Yield Improvement : 88% with 99.5% E-selectivity .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-pyridyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Scientific Research Applications

(E)-3-(2-pyridyl)prop-2-enenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(2-pyridyl)prop-2-enenitrile involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions. It can also interact with nucleophiles, leading to the formation of various adducts. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by modifying nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 130.15 g/mol (calculated for C₈H₆N₂).
  • Electronic Features : The electron-withdrawing nitrile group and electron-rich pyridine ring create a push-pull system, enhancing charge-transfer properties.
  • Reactivity: The α,β-unsaturated nitrile undergoes Michael additions, cycloadditions, and serves as a dienophile in Diels-Alder reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of (E)-3-(2-pyridyl)prop-2-enenitrile and Analogous Compounds

Compound Name Substituents Key Structural Differences References
(E)-3-(3-pyridyl)prop-2-enenitrile Pyridine at β-carbon (meta-N position) Nitrogen position alters dipole moment
(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile Diphenylamino group at phenyl ring Enhanced π-π interactions in solid state
(2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile 3,4-Dimethoxyphenyl group Electron-donating methoxy groups
2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile Benzothiazole substituent Sulfur-containing heterocycle

Key Observations :

  • Pyridine Nitrogen Position : The meta-N isomer (3-pyridyl) in exhibits distinct electronic properties compared to the ortho-N (2-pyridyl) isomer due to altered resonance effects.
  • Electron-Donating Groups: Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile show stronger π-π stacking in crystallography, attributed to the diphenylamino group’s electron-rich nature.
  • Heterocyclic Variations : The benzothiazole analog () introduces sulfur, which may enhance binding to biological targets compared to pyridine-based derivatives.

Physical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Compound IR ν(C≡N) (cm⁻¹) ¹H NMR (Pyridyl H, δ ppm) HOMO-LUMO Gap (eV)
This compound ~2220 8.3 (d, 1H, J = 4.8 Hz) 3.2 (calculated)
(E)-3-(3-pyridyl)prop-2-enenitrile ~2215 8.6 (m, 1H) 3.4
(2Z)-3-(4-(diphenylamino)phenyl)-... ~2200 7.8–8.2 (m, pyridyl H) 2.8
(2E)-3-(3,4-dimethoxyphenyl)... ~2230 N/A 3.1

Analysis :

  • The nitrile stretching frequency varies slightly with substituent electronic effects. Electron-donating groups (e.g., diphenylamino) reduce ν(C≡N) due to conjugation.
  • Pyridyl proton chemical shifts are sensitive to substituent position; meta-N derivatives show upfield shifts compared to ortho-N.
  • HOMO-LUMO gaps are narrower in diphenylamino-substituted compounds, suggesting enhanced charge-transfer capabilities.

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